molecular formula C25H25N5O B14477730 5H-Benz(6,7)isoquino(1,2-b)quinazoline-8-carboxamide, 11-(diethylamino)-7,9-dihydro-7-imino- CAS No. 70179-78-1

5H-Benz(6,7)isoquino(1,2-b)quinazoline-8-carboxamide, 11-(diethylamino)-7,9-dihydro-7-imino-

Cat. No.: B14477730
CAS No.: 70179-78-1
M. Wt: 411.5 g/mol
InChI Key: NXWGKPYPFXPEPR-UHFFFAOYSA-N
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Description

5H-Benz(6,7)isoquino(1,2-b)quinazoline-8-carboxamide, 11-(diethylamino)-7,9-dihydro-7-imino- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benz(6,7)isoquino(1,2-b)quinazoline-8-carboxamide, 11-(diethylamino)-7,9-dihydro-7-imino- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heterocyclic ring system through cyclization of appropriate precursors.

    Amidation Reactions: Introduction of the carboxamide group via amidation reactions.

    Substitution Reactions: Incorporation of the diethylamino group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution may introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Studies may explore the biological activity of the compound, including its potential as an enzyme inhibitor or receptor ligand.

Medicine

    Pharmaceutical Development: The compound may be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry

    Material Science: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5H-Benz(6,7)isoquino(1,2-b)quinazoline-8-carboxamide, 11-(diethylamino)-7,9-dihydro-7-imino- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline ring structures.

    Isoquinoline Derivatives: Compounds with isoquinoline ring structures.

Uniqueness

The uniqueness of 5H-Benz(6,7)isoquino(1,2-b)quinazoline-8-carboxamide, 11-(diethylamino)-7,9-dihydro-7-imino- lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

CAS No.

70179-78-1

Molecular Formula

C25H25N5O

Molecular Weight

411.5 g/mol

IUPAC Name

18-(diethylamino)-12-imino-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide

InChI

InChI=1S/C25H25N5O/c1-3-29(4-2)18-10-9-15-12-20-19(13-17(15)11-18)22(24(27)31)23(26)30-14-16-7-5-6-8-21(16)28-25(20)30/h5-12,26H,3-4,13-14H2,1-2H3,(H2,27,31)

InChI Key

NXWGKPYPFXPEPR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C3C(=C(C(=N)N4C3=NC5=CC=CC=C5C4)C(=O)N)C2

Origin of Product

United States

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